molecular formula C22H20F3N3O4 B2929701 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide CAS No. 953257-23-3

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

Cat. No. B2929701
CAS RN: 953257-23-3
M. Wt: 447.414
InChI Key: GKLGGWCYGAIZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a useful research compound. Its molecular formula is C22H20F3N3O4 and its molecular weight is 447.414. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Some derivatives related to the chemical structure have been investigated for their antimicrobial and anticancer properties. For instance, compounds exhibiting structural similarities have been synthesized and evaluated for their activity against various bacteria and fungi, demonstrating potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019). Additionally, derivatives bearing resemblance in chemical structure have shown significant antioxidant and anticancer activities , suggesting their potential in developing treatments against cancer. One study found novel derivatives to be more cytotoxic against certain cancer cell lines than others, highlighting their specificity and potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Herbicidal Activities

Research into structurally related compounds has also explored their herbicidal activities . A study synthesized and assessed novel derivatives for their effectiveness in controlling weed growth, finding some compounds to exhibit excellent herbicidal activities at low dosages, highlighting the potential agricultural applications of such chemical structures (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Anticonvulsant Activity

Furthermore, hybrid compounds derived from similar structures have been synthesized and tested for their anticonvulsant activity , displaying broad spectra of activity across various preclinical seizure models. This suggests the potential of such compounds in developing new antiepileptic drugs (AEDs) (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Dual Inhibitors of Cyclooxygenase and Lipoxygenase Pathways

Another area of research has highlighted the dual inhibitory effects on cyclooxygenase and lipoxygenase pathways, suggesting potential applications in developing treatments for inflammation and pain (Tordjman, André, Bresson, Bellot, Deschamps, Pastoureau, & Wierzbicki, 2003).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4/c1-31-17-8-4-15(5-9-17)19-12-13-21(30)28(27-19)14-2-3-20(29)26-16-6-10-18(11-7-16)32-22(23,24)25/h4-13H,2-3,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLGGWCYGAIZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

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